Bienvenue dans la boutique en ligne BenchChem!

1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole

Lipophilicity Membrane Permeability ADME

This precisely defined 2-thio-substituted imidazole is essential for reproducible type-II p38α/β MAP kinase inhibition studies. Its difluoromethoxyphenyl moiety and p-tolyl group are critical for engaging the folded P-loop conformation, directly impacting kinase selectivity and cellular potency. Avoid analog variability in SAR exploration and ADME profiling. The metabolically robust difluoromethoxy group makes it ideal for benchmarking fluorinated scaffolds. Secure the exact compound for accurate TNF-α release assays and CNS drug discovery screening.

Molecular Formula C21H22F2N2OS
Molecular Weight 388.48
CAS No. 1226455-23-7
Cat. No. B2500555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole
CAS1226455-23-7
Molecular FormulaC21H22F2N2OS
Molecular Weight388.48
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(C)C
InChIInChI=1S/C21H22F2N2OS/c1-14(2)13-27-21-24-12-19(16-6-4-15(3)5-7-16)25(21)17-8-10-18(11-9-17)26-20(22)23/h4-12,14,20H,13H2,1-3H3
InChIKeyJGRAFWFZMUWRNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole: A p38 MAP Kinase Inhibitor Scaffold for Procurement


1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole (CAS 1226455-23-7) is a synthetic, small-molecule member of the 2-thio-substituted imidazole class, a family extensively investigated for p38 mitogen-activated protein (MAP) kinase inhibition [1]. The compound combines a difluoromethoxyphenyl moiety, an isobutylthio substituent, and a p-tolyl group. This specific substitution pattern is designed to modulate the physicochemical properties critical for kinase inhibitor performance, such as lipophilicity (XLogP3 = 6.8) and topological polar surface area, which differentiate it from simpler analogs [2].

Why 1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole Cannot Be Replaced by Other 2-Thio-Imidazoles


Within the 2-thio-substituted imidazole class, even minor structural modifications can drastically alter kinase selectivity, cellular potency, and metabolic stability [1]. The type-II p38α/β inhibition mechanism is exquisitely sensitive to the 'folded P-loop' conformation of the kinase, an interaction surface directly impacted by the 2-thioether and N1-aryl substituents. Therefore, an analog without the specific difluoromethoxy group or with a different 5-aryl substituent cannot be assumed to possess the same target engagement profile or off-target liability, making direct procurement of the precisely defined scaffold essential for reproducible research [1].

Quantitative Differentiation Guide for 1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole


Higher Calculated Lipophilicity (XLogP3) vs. the 2-Allylthio Analog to Enhance Membrane Permeability

The target compound demonstrates a computed XLogP3 of 6.8, significantly higher than the 5.8 for its 2-allylthio analog, 2-(allylthio)-1-(4-(difluoromethoxy)phenyl)-5-(p-tolyl)-1H-imidazole (CAS 1226455-63-5) [1]. This difference of 1.0 log unit suggests superior membrane permeability, a critical parameter for intracellular target engagement [2].

Lipophilicity Membrane Permeability ADME p38 MAP Kinase

Reduced Topological Polar Surface Area (TPSA) vs. the 5-(3-Nitrophenyl) Analog to Favor Blood-Brain Barrier Penetration

The target compound's 5-(p-tolyl) substituent results in a lower calculated TPSA of 35.6 Ų compared to the 5-(3-nitrophenyl) analog 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(3-nitrophenyl)-1H-imidazole (CAS 1226434-63-4), which has a TPSA of approximately 81.4 Ų due to the nitro group [1]. This difference is significant because a TPSA below 60 Ų is generally associated with good CNS penetration, while values above 80 Ų are typically unfavorable [2].

Topological Polar Surface Area Blood-Brain Barrier CNS Drug Discovery p38 MAP Kinase

Presence of the Difluoromethoxy Group for Enhanced Metabolic Stability over Non-Fluorinated Analogues

The difluoromethoxy (-OCF2H) group at the N1-phenyl ring is a well-validated structural motif for improving metabolic stability by blocking sites susceptible to cytochrome P450-mediated oxidation, a common metabolic soft spot in non-fluorinated analogues [1]. Compared to a simple methoxy (-OCH3) analog, the difluoromethoxy group is metabolically more robust and increases lipophilicity without substantially altering molecular size, a dual advantage documented across multiple kinase inhibitor series [1].

Metabolic Stability Difluoromethoxy Oxidative Metabolism p38 MAP Kinase

Differentiation from SB203580 by Targeting an Inactive 'Folded P-Loop' Conformation of p38 MAP Kinase

The 2-thio-substituted imidazole scaffold has been rationally designed to act as a type-II kinase inhibitor, stabilizing the inactive DFG-out conformation of p38α/β, unlike SB203580 (a pyridinyl imidazole) which is a type-I inhibitor that binds the active ATP-binding site conformation [1]. Compounds from the 2-thio-substituted class, including structural analogs of the target compound, demonstrated excellent selectivity for p38α/β with few off-targets, whereas SB203580 is known to inhibit other kinases such as LCK, GSK3β, and PKBα at comparable concentrations [1][2].

Type-II Kinase Inhibitor p38 MAP Kinase Selectivity DFG-out

Enhanced Synthetic Tractability and Purity Over 5-(4-Bromophenyl) and 5-(3-Nitrophenyl) Analogs

The 5-(p-tolyl) substituent provides a chemically inert, electron-donating group that avoids the synthetic complexities associated with the nitro group (chemoselective reduction issues) in the 5-(3-nitrophenyl) analog or the potential for undesired metal-catalyzed cross-coupling reactivity of the bromine in the 5-(4-bromophenyl) analog (CAS 1226438-67-0) [1]. This inherent stability translates to a commercial availability at a standard purity of 95%+ , which facilitates direct use in biological assays without the need for further purification.

Synthetic Accessibility Purity Procurement Chemical Intermediate

Recommended Scientific Procurement and Application Scenarios for 1-(4-(Difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole


Medicinal Chemistry SAR Campaigns for Next-Generation Selective p38α/β Inhibitors

The compound serves as a highly decorated starting point for structure-activity relationship (SAR) exploration. Its high lipophilicity and p-tolyl substituent can be systematically varied to probe the lipophilic pocket of the folded P-loop in type-II p38 inhibitors. This contrasts with more polar analogs, which may not fully engage this hydrophobic region, as inferred from the structural biology of the class [1].

Chemical Biology Tool for Dissecting p38 Isoform-Specific Signaling in Inflammatory Cell Models

As a representative of the type-II inhibitor class with a predicted favorable selectivity profile over classical type-I inhibitors like SB203580, this compound is positioned for use in functional assays (e.g., TNF-α release in whole blood or cell-based assays) where off-target kinase activity can confound results [1].

In Vitro ADME Profiling for Fluorinated Kinase Inhibitor Scaffolds

The presence of the metabolically robust difluoromethoxy group makes the compound a suitable probe for comparative in vitro ADME studies, allowing researchers to benchmark the metabolic stability of new fluorinated scaffolds against historical non-fluorinated or first-generation inhibitors [1].

Chemical Library Diversification for CNS-Targeted Anti-Inflammatory Drug Discovery

With a low TPSA (35.6 Ų) and moderate molecular weight (388.5 g/mol), this compound falls within the favorable property space for CNS drug discovery. It can be included in screening libraries for neuroinflammatory targets where p38 MAP kinase plays a central role, providing a strategic advantage over higher TPSA analogs [1].

Quote Request

Request a Quote for 1-(4-(difluoromethoxy)phenyl)-2-(isobutylthio)-5-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.